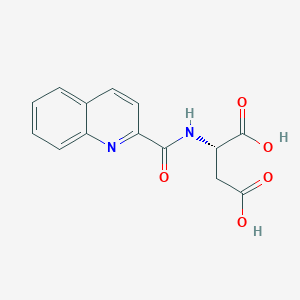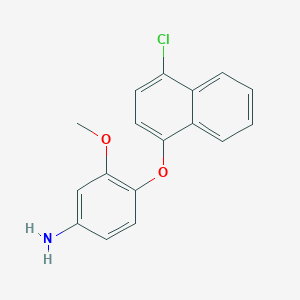
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with methoxy, methyl, and pyridinylmethylene hydrazinyl groups. It has a molecular formula of C17H16N4O and a molecular weight of 292.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline typically involves the condensation of 6-methoxy-2-methylquinoline-4-carbaldehyde with pyridin-3-ylmethylene hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethylene hydrazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core and hydrazinyl group. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and pyridinylmethylene hydrazinyl groups enhances its potential for diverse chemical reactions and biological activities .
Properties
Molecular Formula |
C17H16N4O |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
6-methoxy-2-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C17H16N4O/c1-12-8-17(21-19-11-13-4-3-7-18-10-13)15-9-14(22-2)5-6-16(15)20-12/h3-11H,1-2H3,(H,20,21)/b19-11- |
InChI Key |
ZXVHYKHTAQEISS-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N/N=C\C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11836771.png)
![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate](/img/structure/B11836775.png)
![2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11836780.png)

![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)

![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)


![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)
![4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-](/img/structure/B11836832.png)


